1-(5-Fluoropyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(5-Fluoropyridin-2-yl)piperidine-4-carboxamide is a chemical compound that features a piperidine ring substituted with a fluoropyridine moiety and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized using methods such as the Balz-Schiemann reaction, where an amino group on the pyridine ring is converted to a fluorine atom.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(5-Fluoropyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of inhibitors for various enzymes and receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including its binding affinity and selectivity.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylate: Similar in structure but with an ester group instead of a carboxamide.
1-(5-Fluoropyridin-2-yl)piperidine-4-carbonitrile: Contains a nitrile group instead of a carboxamide.
Uniqueness
1-(5-Fluoropyridin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of a fluoropyridine moiety and a piperidine ring with a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmaceuticals .
Properties
Molecular Formula |
C11H14FN3O |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
1-(5-fluoropyridin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C11H14FN3O/c12-9-1-2-10(14-7-9)15-5-3-8(4-6-15)11(13)16/h1-2,7-8H,3-6H2,(H2,13,16) |
InChI Key |
YPOSJLAOPQCGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=C(C=C2)F |
Origin of Product |
United States |
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